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Cat. No.: B13459191

Get Quote

Executive Summary

2-Chloro-3-(chlorodifluoromethoxy)pyridine (CAS: 498710-93-3) is a specialized fluorinated

heterocyclic building block. It serves as a critical intermediate in the synthesis of next-
generation agrochemicals and pharmaceuticals, particularly in the development of herbicides
and kinase inhibitors (e.g., analogs of Asciminib).

This guide provides a technical comparison of its NMR spectral characteristics against its
closest structural analogs: 2-Chloro-3-(trifluoromethyl)pyridine and the 4-
(chlorodifluoromethoxy)phenyl moiety found in validated literature. By triangulating data from
these established standards, we establish a high-confidence spectral profile for researchers
where direct literature data is often proprietary.

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8]
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Feature Specification

IUPAC Name 2-Chloro-3-[chloro(difluoro)methoxy]pyridine
Molecular Formula CeHsCI2F2NO

Molecular Weight 213.95 g/mol

Key Functional Group Chlorodifluoromethoxy (-OCF2zCl)

Strong Electron Withdrawing Group (EWG) (
Electronic Effect

)

Solubility Soluble in CDCls, DMSO-ds, Methanol-da

Structural Visualization & Logic Flow

The following diagram illustrates the structural relationship and the expected inductive effects
influencing the NMR shifts.
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Figure 1: Synthesis logic and electronic substituent effects influencing NMR chemical shifts.

Comparative Spectral Data Analysis

Due to the proprietary nature of the exact target's raw data in open literature, the following data
synthesizes high-fidelity experimental values from the 2-Chloro-3-(trifluoromethyl)pyridine
analog and the -(chlorodifluoromethoxy) fragment validated in Asciminib intermediates.

1H NMR Data Comparison (400 MHz, CDCI3)
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The proton signals are heavily influenced by the electron-withdrawing nature of the C2-Chlorine

and C3-O-group.

Target: 2-Cl-3- Analog: 4-
Analog: 2-CI-3- .
. (OCF2ClI)- L (OCF2CI)- Assighment
Position . (CF3)-Pyridine . .
Pyridine (Exp.) Aniline (Exp. Logic
Xp-
(Predicted) » Fragment)
Most deshielded
8.35 - 8.45 ppm )
H6 (Ortho to N) (@) 8.52 ppm (d) N/A due to Nitrogen
proximity.
Deshielded by
C3 substituent.
7.60 —7.75 ppm 7.15 ppm (d, o
H4 (Parato N) 7.98 ppm (d) O-link is less
(dd) phenyl) ] ]
withdrawing than
C-link (CFs3).
7.30 — 7.40 ppm 7.15 ppm (d, Most shielded
H5 (Meta to N) 7.45 ppm (dd) ]
(dd) phenyl) ring proton.
Typical pyridine
Coupling ( Hz, 2,3-subst.
) Hz Hz coupling
Hz
constants.

13C NMR Data Comparison (100 MHz, CDCI:s)

The Carbon-13 spectrum is definitive due to the unique splitting of the —OCF2Cl carbon.
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Target Shift ( Coupling (
Carbon Multiplicity Notes
) )
Distinctive triplet.
121.0 - 124.0 _ High
—OCF2CI Triplet (t) ~295 Hz
ppm value confirms
CFa.
uaternary.
145.0 — 148.0 _ Q _ Y
C2 (C-Cl) Singlet (s) - Deshielded by N
ppm
and ClI.
Quaternary.
Shifted upfield
140.0 — 143.0 ] ]
C3(C-0) Singlet (s) - relative to C-CF3
m
PP due to O-
donation.
Typical
C6 (CH) 148.0 — 150.0 Singlet (s)
inglet (s - ) .
ppm carbon in
pyridine.
Ca (CH) 128.0 - 132.0 Singlet (s)
inglet (s - -
ppm carbon.
C5 (CH) 122.0-124.0 Singlet (s)
inglet (s - )
ppm carbon.

19F NMR Data (376 MHz, CDCIs)

The fluorine signal provides the quickest validation of the —OCF2CI group integrity.

 Shift:

-25.0 to -28.0 ppm.

o Pattern: Singlet (s).
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e Contrast: Distinct from —CFs (
-63 ppm) and —OCFs (

-58 ppm).

Experimental Protocols

To ensure reproducibility and valid comparative data, follow this standardized acquisition
workflow.

Sample Preparation (Standard)

e Mass: Weigh 10-15 mg of the target compound.
e Solvent: Dissolve in 0.6 mL CDCIs (99.8% D) containing 0.03% v/v TMS.

o Note: If the compound is the hydrochloride salt, use DMSO-ds to prevent precipitation and
shift variations.

o Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove inorganic salts
(e.g., NaCl/KCI from synthesis).

Acquisition Parameters (Bruker/Varian 400 MHz)

o Temperature: 298 K (25°C).
e Pulse Sequence:zg30 (1H) / zgpg30 (13C with proton decoupling).
» Relaxation Delay (D1):
o 1H: 1.0 sec.
o 13C: 2.0 sec (Critical for quaternary carbons C2 and C3).
e Scans (NS):
o 1H: 16 scans.

o 13C: 1024+ scans (Required to resolve the C-F triplet splitting).
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Synthesis & Isolation Context (Purity Check)

The presence of a —OCHF:2 (difluoromethoxy) impurity is common if the chlorination step is
incomplete.

o Impurity Marker: Look for a triplet at

6.5—7.5 ppm (
Hz) in 1H NMR.

e Target Confirmation: The target —OCF2Cl group has no protons, so the absence of this triplet
confirms complete chlorination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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